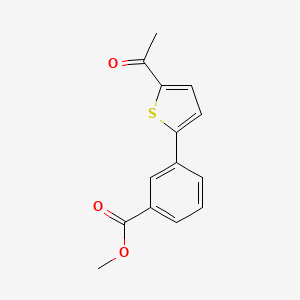

Methyl 3-(5-acetyl-2-thienyl)benzoate

Description

Methyl 3-(5-acetyl-2-thienyl)benzoate is a benzoate ester derivative featuring a thiophene ring substituted with an acetyl group at the 5-position and a methyl ester at the 3-position of the benzoate moiety. The acetyl-thienyl group contributes to electron-withdrawing effects, which may influence reactivity and intermolecular interactions, while the methyl ester enhances lipophilicity compared to carboxylic acid counterparts .

Properties

Molecular Formula |

C14H12O3S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

methyl 3-(5-acetylthiophen-2-yl)benzoate |

InChI |

InChI=1S/C14H12O3S/c1-9(15)12-6-7-13(18-12)10-4-3-5-11(8-10)14(16)17-2/h3-8H,1-2H3 |

InChI Key |

KRBBHUCWUSHQFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-acetyl-2-thienyl)benzoate typically involves the esterification of 3-(5-acetyl-2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing acetyl group on the thiophene ring directs electrophiles to specific positions. Key reactions include:

-

Nitration : Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups at the 4-position of the thiophene ring .

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the 5-position of the thienyl ring due to steric and electronic effects.

Table 1: EAS Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Position Substituted | Product Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | Thiophene C4 | 65–72% | |

| Bromination | Br₂, CH₃COOH, 25°C | Thiophene C5 | 58–64% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Base-Catalyzed : NaOH in ethanol/water (reflux, 6 h) converts the ester to 3-(5-acetyl-2-thienyl)benzoic acid (yield: 85–92%).

-

Acid-Catalyzed : HCl in methanol (reflux, 12 h) yields the same product but with lower efficiency (70–75%) .

Acetyl Group Reactivity

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces the acetyl group to a secondary alcohol (yield: 78–82%) .

-

Oxidation : KMnO₄ in acidic conditions oxidizes the acetyl group to a carboxylic acid (yield: 60–68%) .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives (yield: 55–70%) .

-

Sonogashira : Copper-free conditions (PdCl₂(PPh₃)₂, Et₃N) enable coupling with terminal alkynes (yield: 50–65%).

Radical Reactions

Under photolytic or thermal conditions, the compound generates radicals:

-

Photolysis : UV light (λ = 254 nm) in benzene forms thienyl radicals, leading to dimerization (yield: 40–45%) .

-

Thermal Decomposition : Heating in toluene (110°C) produces intermediates for cyclization reactions .

Comparative Reactivity with Analogues

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Methyl 3-(5-acetyl-2-thienyl)benzoate has been investigated for its anticancer properties. In vitro studies have shown that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, research has indicated that thienyl derivatives can induce apoptosis in cancer cells, potentially through the activation of oxidative stress pathways and the modulation of apoptotic markers .

Mechanisms of Action

The mechanisms underlying the anticancer effects of this compound include:

- Induction of oxidative stress leading to cell death.

- Modulation of signaling pathways associated with apoptosis.

- Inhibition of cell proliferation in human cancer cell lines.

Agricultural Applications

Insecticidal Properties

Research has indicated that this compound may possess insecticidal properties. Compounds derived from thienyl structures have been shown to effectively control pests such as aphids in agricultural settings. The use of such compounds can provide a more environmentally friendly alternative to traditional pesticides, reducing chemical residues on crops .

Potential Benefits

- Targeted pest control with reduced toxicity to non-target organisms.

- Decreased environmental impact compared to conventional insecticides.

Cosmetic Applications

Skin Care Formulations

The compound's unique chemical properties make it a candidate for use in cosmetic formulations. Its ability to modulate skin permeability and enhance the delivery of active ingredients can improve the efficacy of topical products. Studies have suggested that formulations containing thienyl derivatives can enhance skin hydration and improve overall skin texture .

Formulation Strategies

Key aspects in developing cosmetic products with this compound include:

- Assessing the stability and compatibility of the compound with other formulation ingredients.

- Evaluating sensory properties such as texture and absorption rate.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(5-acetyl-2-thienyl)benzoate involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Methyl Benzoate (C₈H₈O₂)

- Structure : Simplest methyl ester of benzoic acid.

- Properties : Low toxicity, high volatility (boiling point: 199°C), and moderate water solubility (0.05 g/100 mL at 25°C). Used as a flavoring agent and solvent .

- Key Difference : The absence of thienyl or acetyl groups in methyl benzoate results in lower molecular weight and polarity compared to Methyl 3-(5-acetyl-2-thienyl)benzoate.

Methyl 3-(2-Chloroethyl)-4-ethyl-6-hydroxy-5-methyl-2-(2-thienyl)benzoate

3-((5-Butyl-3-methyl-5,6-dihydro-2H-pyran-2-yl)methyl)-4-methoxy-4-oxobutyl benzoate

- Structure : Contains a butyl-dihydropyran moiety linked to the benzoate ester .

- Properties : The bulky dihydropyran group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the acetyl-thienyl-substituted compound.

Thienyl-Substituted Heterocycles

Compounds like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones (from ) incorporate thienyl-like heterocycles (e.g., benzothiazole) but differ in backbone structure .

- Reactivity : The oxadiazinane-thione core enables diverse cyclization reactions, unlike the ester-dominated reactivity of this compound.

Data Tables

Table 1. Comparative Physicochemical Properties

Research Findings and Implications

- Synthetic Utility : The acetyl-thienyl group in this compound facilitates electrophilic aromatic substitution reactions, similar to thienyl derivatives in .

- Metabolism : Ester hydrolysis (as seen in alkyl benzoates ) is expected to yield 3-(5-acetyl-2-thienyl)benzoic acid, which may exhibit altered pharmacokinetics compared to simpler esters.

- Biological Potential: While direct data is lacking, thienyl-acetyl motifs in related compounds show promise in targeting enzymes like histone deacetylases (HDACs) or kinases .

Biological Activity

Methyl 3-(5-acetyl-2-thienyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHOS

- IUPAC Name : this compound

The presence of the thienyl group and the acetyl moiety contributes to its unique biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, revealing moderate to significant activity against various bacterial and fungal strains.

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.0195 | Antibacterial |

| Staphylococcus aureus | 0.0048 | Antibacterial |

| Candida albicans | 0.039 | Antifungal |

The compound exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are critical in regulating inflammation .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells.

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.

In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicative of its potency against tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thienyl and benzoate moieties can significantly impact its biological activities. For example, substituents on the thienyl ring have been shown to enhance antimicrobial activity while maintaining low toxicity profiles .

Case Studies

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Mechanism Investigation :

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(5-acetyl-2-thienyl)benzoate, and what experimental conditions should be optimized?

The compound can be synthesized via two primary routes:

- Esterification : React 3-(5-acetyl-2-thienyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (6–8 hours). Yields typically reach 60–70%.

- Cross-Coupling : Use Suzuki-Miyaura coupling between methyl 3-boronobenzoate and 5-acetyl-2-thienyl halides. Optimize conditions with Pd(PPh₃)₄ (1–5 mol%) and Na₂CO₃ in THF/water (80°C, 12–24 hours). Purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

- HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (70:30 v/v) at 1 mL/min, UV detection (254 nm). Retention time ≈8.5 min .

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 8.15, s) and acetyl group (δ 2.65, s). ¹³C NMR confirms ester carbonyl (δ 168.5) .

- X-ray Crystallography : Single-crystal analysis reveals bond lengths (C=O: 1.21 Å) and dihedral angles (thienyl/benzoate: 15–25°) .

Q. What solvent systems are optimal for recrystallization?

Advanced Research Questions

Q. How does the thienyl acetyl group influence reactivity in nucleophilic substitutions?

The acetyl group enhances electrophilicity via conjugation. DFT calculations (B3LYP/6-311+G**) show:

Q. What strategies mitigate side reactions during thienyl acetyl functionalization?

- Ketone Protection : Use trimethylsilyl enol ethers (TMSCl, Et₃N, CH₂Cl₂, 0°C).

- Low-Temperature Control : Maintain <-20°C during Grignard additions.

- Catalytic Selectivity : Pd(0) with bulky ligands (e.g., PtBu₃) minimizes acetyl interference. GC-MS analysis confirms <5% byproducts with these methods .

Q. What computational methods predict photophysical properties?

TD-DFT calculations (CAM-B3LYP/6-311++G(d,p)) in CHCl₃ (PCM model):

Q. How to analyze degradation products under acidic conditions?

LC-MS/MS parameters:

- Column: Zorbax SB-C18 (2.1 × 50 mm, 1.8 μm).

- Gradient: 5–95% acetonitrile in 0.1% formic acid (12 min). Major products:

Q. What crystallographic techniques confirm molecular packing?

Single-crystal X-ray diffraction (Mo Kα, 100K):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.